molecular formula C14H24N2O3 B13645407 tert-butyl 3-methyl-2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate

tert-butyl 3-methyl-2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate

Cat. No.: B13645407
M. Wt: 268.35 g/mol
InChI Key: UFVFHFUJILFRAE-UHFFFAOYSA-N
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Description

Tert-butyl 3-methyl-2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate is a complex organic compound with a unique spirocyclic structure. This compound is characterized by its spiro linkage, which connects two ring systems through a single atom. The presence of tert-butyl and carboxylate groups adds to its chemical versatility, making it a valuable compound in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 3-methyl-2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the reaction of a suitable diazaspiro compound with tert-butyl chloroformate under controlled conditions. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The temperature and solvent used can vary, but common choices include dichloromethane or tetrahydrofuran at room temperature .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

Tert-butyl 3-methyl-2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines .

Scientific Research Applications

Tert-butyl 3-methyl-2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound in drug discovery.

    Medicine: Explored for its therapeutic properties, particularly in the development of new pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of tert-butyl 3-methyl-2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • Tert-butyl 2,8-diazaspiro[4.5]decane-8-carboxylate
  • Tert-butyl 3-oxo-2,8-diazaspiro[4.5]decane-8-carboxylate
  • Tert-butyl 3-(iodomethyl)-2-oxa-8-azaspiro[4.5]decane-8-carboxylate

Uniqueness

Tert-butyl 3-methyl-2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate stands out due to its specific spirocyclic structure and the presence of both tert-butyl and carboxylate groups.

Properties

Molecular Formula

C14H24N2O3

Molecular Weight

268.35 g/mol

IUPAC Name

tert-butyl 3-methyl-2-oxo-1,8-diazaspiro[4.5]decane-8-carboxylate

InChI

InChI=1S/C14H24N2O3/c1-10-9-14(15-11(10)17)5-7-16(8-6-14)12(18)19-13(2,3)4/h10H,5-9H2,1-4H3,(H,15,17)

InChI Key

UFVFHFUJILFRAE-UHFFFAOYSA-N

Canonical SMILES

CC1CC2(CCN(CC2)C(=O)OC(C)(C)C)NC1=O

Origin of Product

United States

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